molecular formula C13H19NO B12069301 3-[(3-Ethylphenoxy)methyl]pyrrolidine

3-[(3-Ethylphenoxy)methyl]pyrrolidine

Cat. No.: B12069301
M. Wt: 205.30 g/mol
InChI Key: QAKPUEMOQFUCPZ-UHFFFAOYSA-N
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Description

3-[(3-Ethylphenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C13H19NO. It features a pyrrolidine ring substituted with a 3-ethylphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Ethylphenoxy)methyl]pyrrolidine typically involves the reaction of 3-ethylphenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Ethylphenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[(3-Ethylphenoxy)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(3-Ethylphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the 3-ethylphenoxy group, which imparts distinct chemical and biological properties. This substitution can enhance its stability, reactivity, and potential bioactivity compared to other pyrrolidine derivatives .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(3-ethylphenoxy)methyl]pyrrolidine

InChI

InChI=1S/C13H19NO/c1-2-11-4-3-5-13(8-11)15-10-12-6-7-14-9-12/h3-5,8,12,14H,2,6-7,9-10H2,1H3

InChI Key

QAKPUEMOQFUCPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CCNC2

Origin of Product

United States

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